(2S)-1-fluoro-3-methoxypropan-2-ol
Description
(2S)-1-Fluoro-3-methoxypropan-2-ol is a chiral secondary alcohol with a fluorine atom at the C1 position and a methoxy group at C2. The stereochemistry at C2 (S-configuration) distinguishes it from racemic or R-isomers, which may influence its physicochemical properties and biological interactions. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to polarity and hydrogen-bonding capacity .
Properties
CAS No. |
2305202-65-5 |
|---|---|
Molecular Formula |
C4H9FO2 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-fluoro-3-methoxypropan-2-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of (2S)-3-methoxypropan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-fluoro-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 3-methoxypropanal.
Reduction: Formation of 3-methoxypropan-2-ol.
Substitution: Formation of compounds like 1-iodo-3-methoxypropan-2-ol.
Scientific Research Applications
(2S)-1-fluoro-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in biological and chemical systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (2S)-1-fluoro-3-methoxypropan-2-ol with structurally related propan-2-ol derivatives:
Key Observations:
- Fluorine vs. Azide/Phenoxy Groups: The fluorine in the target compound may improve metabolic stability compared to azide or phenoxy groups, which are bulkier and more reactive .
- Biological Activity: Propan-2-ol derivatives with amino-phenoxy substituents () exhibit adrenoceptor binding and antiarrhythmic effects, whereas fluorinated analogs might prioritize stability over direct receptor activity .
Physicochemical Properties
- Polarity: The methoxy group increases polarity compared to non-oxygenated analogs, enhancing solubility in polar solvents.
- Volatility: Fluorine’s electronegativity reduces volatility relative to non-halogenated compounds (e.g., menthol derivatives in have higher volatility due to non-polar terpene structures) .
- Stability : Fluorine’s inductive effect may increase acid resistance compared to azide-containing analogs, which are prone to decomposition under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
